molecular formula C12H13NO4 B052352 4-(Aminomethyl)-6,7-dimethoxycoumarin CAS No. 123891-64-5

4-(Aminomethyl)-6,7-dimethoxycoumarin

Cat. No. B052352
CAS RN: 123891-64-5
M. Wt: 235.24 g/mol
InChI Key: AXXVGQYUBHDGBK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,7-dimethoxycoumarin, also known as AMC, is a synthetic coumarin derivative that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. AMC is a fluorescent molecule that emits blue light when excited by UV radiation, making it a valuable tool in various biological and biochemical assays.

Scientific Research Applications

  • Fluorescence Derivatization Reagent for Carboxylic Acids : It's used as a precolumn fluorescence derivatization reagent for carboxylic acids, facilitating simple and rapid HPLC assays with reasonable sensitivity and reparability. This application is valuable in biochemical analyses, particularly in the assay of fatty acids in human serum (Sasamot et al., 1996).

  • Probe for Hydration Dynamics in Biological Systems : 6,7-dimethoxy-coumarin derivatives like acetyloxymethyl-6,7-dimethoxycoumarin are used as fluorescence reporters for studying hydration dynamics in biologically relevant systems. Their sensitivity to micro-environment changes makes them useful in protein studies and as substrates for hydrolase enzymes (Ghose et al., 2018).

  • Fluorescent Label for Chromatographic Detection : 4-bromomethyl-6,7-dimethoxycoumarin, a related compound, serves as a fluorescent label for carboxylic acids in chromatography. This property enhances the detection sensitivity and allows for gradient elution chromatography (Farinotti et al., 1983).

  • Labeling of Myosin ATPase : It's used in the labeling of myosin subfragment-1 (S-1) ATPase in research related to muscle proteins. This application helps in studying the structural aspects of these proteins (Hiratsuka, 1987).

  • Study of Pharmacokinetics in Hepatic Injury : 6,7-dimethoxycoumarin's pharmacokinetics are studied in rat models of hepatic injury. This research is crucial for understanding how liver diseases can affect drug metabolism and distribution (Lv et al., 2012).

  • Phytoalexin in Citrus : It acts as a phytoalexin in citrus, conferring resistance against diseases like Phytophthora gummosis. This highlights its potential in agricultural and botanical research (Afek et al., 1986).

  • Antioxidant and Antiprotozoal Activity : Some studies focus on synthesizing novel derivatives and evaluating their antioxidant and antiprotozoal activities, which can be crucial in drug discovery (Tyagi et al., 2005; Pierson et al., 2010)(https://consensus.app/papers/synthesis-antiprotozoal-activity-4arylcoumarins-pierson/86917fad6bb95bcc8734c54f41fb5116/?utm_source=chatgpt).

properties

IUPAC Name

4-(aminomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVGQYUBHDGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-6,7-dimethoxycoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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